![molecular formula C15H12N2O5S2 B4624086 3-{5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B4624086.png)
3-{5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid
Overview
Description
This compound belongs to a class of chemicals that have garnered interest for their potential biological activities, particularly as anticancer agents. The interest in these compounds lies in their structural features, which are believed to interact with biological targets, leading to their potential therapeutic effects.
Synthesis Analysis
The synthesis of this compound involves multiple steps, starting from basic thiazolidinone scaffolds and incorporating various substituents, including the 4-nitrophenyl group. Buzun et al. (2021) synthesized a series of novel thiazolidinones with anticancer activity, highlighting the importance of the substituent's nature in the 5 position and the core heterocycle's 3 position for cytotoxicity levels (Buzun et al., 2021).
Molecular Structure Analysis
Studies involving X-ray powder diffraction and density functional theory (DFT) have been conducted to determine the molecular and solid-state structure of related compounds. These analyses provide insights into the compound's geometry, stability, and potential interactions with biological targets. For instance, Rahmani et al. (2017) characterized a similar compound using XRPD and DFT, highlighting its triclinic structure and potential for establishing various intermolecular interactions (Rahmani et al., 2017).
Chemical Reactions and Properties
Compounds of this class undergo various chemical reactions, including cycloaddition, condensation with aromatic aldehydes, and reactions with chloroacetyl chloride, leading to the formation of different derivatives with potential biological activities. Kandeel (2000) described several reactions leading to derivatives with varied properties, illustrating the compound's versatility in chemical synthesis (Kandeel, 2000).
Scientific Research Applications
Anticancer Activity
Compounds structurally related to "3-{5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid" have been synthesized and evaluated for their anticancer activity. One study reported the synthesis of a series of novel thiazolidinones with significant antimitotic activity, showing sensitivity against leukemia, colon cancer, CNS cancer, melanoma, gastric cancer, and breast cancers. These compounds demonstrated low toxicity toward normal human blood lymphocytes, indicating a potential therapeutic application in cancer treatment (Buzun et al., 2021).
Antimicrobial Activity
Another area of research involves the evaluation of related compounds for antimicrobial activity. Thiazolidinone derivatives synthesized from biphenyl-4-carboxylic acid showed significant biological activity against Gram-negative and Gram-positive bacteria, as well as fungal strains. Among these, specific derivatives were identified as highly effective antimicrobial agents, suggesting their potential use in developing new antimicrobial treatments (Deep et al., 2014).
Luminescence Sensitization
Compounds incorporating thiophenyl-derivatized nitrobenzoic acid ligands have been studied for their ability to sensitize Eu(III) and Tb(III) luminescence. These studies contribute to the development of materials with potential applications in luminescent devices and optical materials, highlighting the diverse utility of thiazolidinone derivatives in materials science (Viswanathan & Bettencourt-Dias, 2006).
Optical and Electronic Properties
Further research into the optical and electronic properties of novel d-π-A chromophores, including thiazolidinone derivatives, has been conducted. These studies focus on understanding intramolecular charge transfer characteristics and exploring the applications of these compounds in photovoltaic devices and organic electronics. The findings indicate the potential of these materials in enhancing the performance of organic solar cells and light-emitting devices (Jachak et al., 2021).
properties
IUPAC Name |
3-[(5Z)-5-[(E)-3-(4-nitrophenyl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5S2/c18-13(19)8-9-16-14(20)12(24-15(16)23)3-1-2-10-4-6-11(7-5-10)17(21)22/h1-7H,8-9H2,(H,18,19)/b2-1+,12-3- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFYMHNHUOAPHS-IQQCYWCCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=C2C(=O)N(C(=S)S2)CCC(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{(5Z)-5-[(2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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